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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance

the in vivo persistence of FT836, an off-the-shelf, iPSC-derived CAR T-cell therapy targeting

MICA/B.[1]

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of FT836 that promotes its persistence in vivo?

A1: FT836 is engineered with a novel "Sword & Shield" technology designed to promote

functional persistence, even without conditioning chemotherapy.[1][2] This system has two key

components:

Sword (Alloimmune Defense Receptor - ADR): This is a 4-1BB-targeted CAR that enables

FT836 to recognize and eliminate host alloreactive immune cells that would otherwise reject

it.[2]

Shield (CD58 Knockout): The elimination of CD58 expression on FT836 cells prevents host

T-cell recognition and subsequent attack, shielding the CAR T-cells from the host's immune

response.[2]

This dual mechanism allows FT836 to persist and maintain its anti-tumor activity in the

presence of a host immune system.[3]
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Q2: How does FT836 overcome common tumor escape mechanisms related to its target?

A2: FT836 targets MICA/B, stress proteins expressed on a wide range of solid tumors.[1][4] A

common way tumors evade the immune system is by cleaving and shedding MICA/B from their

surface.[4] FT836 is uniquely designed to bind to the α3 domain of MICA/B, a region resistant

to this shedding.[1][4] This stabilizes MICA/B expression on the tumor cell surface, ensuring a

consistent target for FT836 and inducing robust cytolytic killing.[1][4]

Q3: Can the persistence and efficacy of FT836 be enhanced with combination therapies?

A3: Yes, preclinical data suggests that the anti-tumor activity of FT836 can be enhanced when

used in combination with standard-of-care regimens. Treatment of tumor cells with

chemotherapy or radiation therapy has been shown to increase the expression of MICA/B on

the cell surface, thereby providing more targets for FT836 and enhancing its cytolytic activity.[4]

A Phase 1 clinical trial is currently evaluating FT836 alone and in combination with

chemotherapy and monoclonal antibodies in patients with advanced solid tumors.[5]

Q4: Is lymphodepletion required for FT836 to persist?

A4: FT836 is engineered to promote functional persistence without the need for conditioning

chemotherapy (lymphodepletion).[2] The "Sword & Shield" technology is designed to allow

FT836 to thrive despite the presence of host alloreactive T cells.[1][3]
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Issue Potential Cause(s) Suggested Solution(s)

Suboptimal FT836 persistence

in preclinical models

High alloreactive immune cell

pressure in the animal model.

While FT836 is designed to

resist alloreactivity, in certain

models with supraphysiological

challenges, persistence may

be affected. Consider using

immunodeficient mouse strains

like NSG mice for initial

engraftment and persistence

studies.[6]

Low or heterogeneous MICA/B

expression on the target tumor

cell line.

1. Screen various tumor cell

lines for high and stable

MICA/B expression. 2.

Consider pre-treating tumor

cells with low-dose

chemotherapy or radiation in

vitro or in vivo to upregulate

MICA/B expression before

FT836 administration, based

on preclinical findings.[4]

Insufficient FT836 dose.

Perform a dose-escalation

study to determine the optimal

FT836 cell number for your

specific tumor model.[7]

High variability in FT836

persistence across a cohort

Inconsistent tumor

engraftment.

Ensure consistent tumor cell

implantation technique and

monitor tumor growth to initiate

FT836 treatment at a similar

tumor burden for all animals.[7]
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Varied immune reconstitution

in humanized mouse models.

If using humanized models,

characterize the immune cell

populations in each animal

before and after FT836

administration to correlate with

persistence.

Difficulty in detecting FT836

cells at later time points
Choice of detection method.

Use a highly sensitive method

like quantitative PCR (qPCR)

for the CAR transgene or multi-

parameter flow cytometry with

specific markers for human T-

cells (e.g., hCD45, hCD3) and

the CAR construct.[6]

Natural contraction phase of

the T-cell response.

It is normal for CAR T-cell

numbers to decrease after the

initial expansion phase. Focus

on establishing a stable, long-

term persistence level rather

than peak numbers.[8]

Data Presentation
The following tables represent the type of quantitative data that should be collected from in vivo

persistence studies of FT836. (Note: The data presented here is illustrative and based on

qualitative descriptions from preclinical studies. Researchers should replace this with their own

experimental data.)

Table 1: In Vivo Persistence of FT836 in a Xenograft Model
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Time Point
Mean FT836 Cells per µl
Blood (Flow Cytometry)

Mean CAR Transgene
Copies per µg DNA (qPCR)

Day 7 1,500 50,000

Day 14 5,000 180,000

Day 28 2,000 75,000

Day 60 800 30,000

Table 2: Anti-Tumor Efficacy of FT836 in a Solid Tumor Xenograft Model

Treatment Group
Mean Tumor Volume (mm³)
at Day 28

Percent Tumor Growth
Inhibition

Vehicle Control 1200 N/A

FT836 (Low Dose) 450 62.5%

FT836 (High Dose) 150 87.5%

FT836 + Chemotherapy 50 95.8%

Experimental Protocols
Protocol 1: Assessment of FT836 Persistence and Efficacy in a Subcutaneous Xenograft

Mouse Model

This protocol provides a general framework. Specifics such as cell numbers and timing should

be optimized for the chosen tumor model.

Cell Line Preparation:

Culture a human solid tumor cell line known to express MICA/B (e.g., a lung, ovarian, or

prostate cancer cell line).[9]

Harvest cells during the exponential growth phase.

Tumor Implantation:
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Implant 1-5 x 10^6 tumor cells subcutaneously into the flank of immunodeficient mice

(e.g., NSG mice).[7]

Monitor tumor growth using caliper measurements.[7]

FT836 Administration:

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into

treatment groups.

Administer FT836 intravenously (i.v.) via the tail vein. Include a vehicle control group.

Monitoring Persistence:

Collect peripheral blood at regular intervals (e.g., weekly).

Perform flow cytometry to quantify the number of human T-cells (hCD45+, hCD3+) that are

CAR-positive.

Alternatively, perform qPCR on whole blood or peripheral blood mononuclear cells

(PBMCs) to determine the number of CAR transgene copies.

Monitoring Efficacy:

Measure tumor volume with calipers 2-3 times per week.[7]

At the end of the study, tumors can be excised for histological or flow cytometric analysis

of FT836 infiltration.
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FT836 'Sword & Shield' Mechanism for In Vivo Persistence
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Caption: FT836 "Sword & Shield" mechanism.
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Experimental Workflow for Assessing FT836 In Vivo Persistence

Start:
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(Caliper Measurement)
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Monitor Persistence
(Flow Cytometry / qPCR)

Weekly

Monitor Efficacy
(Tumor Volume)

2-3 times/week

Endpoint Analysis:
Tumor Excision, Histology

Click to download full resolution via product page

Caption: Workflow for in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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